N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(3-acetamidophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Given the absence of direct references to this specific compound, it might be beneficial to explore broader topics such as the applications of sulfonyl acetamides in medicinal chemistry, the role of pyrrolidinyl and indolyl groups in drug development, or general research on similar compounds that exhibit antiallergic, anticancer, or antimicrobial activities. These areas often involve compounds with structural similarities, offering insights into potential research applications and therapeutic targets.
For instance, compounds with sulfonyl acetamide groups and pyrrolidinyl or indolyl moieties are frequently investigated for their biological activities, including antiallergic properties as seen in N-(pyridin-4-yl)-(indol-3-yl)alkylamides and their potential as antithrombotic agents like SSR182289A, a novel thrombin inhibitor (Cecilia Menciu et al., 1999); (J. Lorrain et al., 2003). Additionally, there is interest in the synthesis and antimicrobial evaluation of novel sulfonamide derivatives, indicating the broad relevance of similar structures in scientific research (E. Darwish et al., 2014).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-17(29)25-18-7-6-8-19(13-18)26-23(30)16-34(32,33)22-14-28(21-10-3-2-9-20(21)22)15-24(31)27-11-4-5-12-27/h2-3,6-10,13-14H,4-5,11-12,15-16H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRWYCRRCOGDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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